REACTION_CXSMILES
|
C[Mg]I.[Cl:4][C:5]1[CH:6]=[C:7]([C:12]2(C#N)[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11].CC[O:21][CH2:22][CH3:23]>>[Cl:4][C:5]1[CH:6]=[C:7]([C:12]2([C:22](=[O:21])[CH3:23])[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
C[Mg]I
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Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)C1(CCCC1)C#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting solid was collected by filtration
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Type
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WASH
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Details
|
washed with ether
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Type
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ADDITION
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Details
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added in portions to an ice-cold mixture of water (200 ml) and concentrated hydrochloric acid (125 ml)
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Type
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TEMPERATURE
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Details
|
The mixture was heated at 95° C. for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
to cool to ambient temperature
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Type
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EXTRACTION
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Details
|
The product was extracted into ether (5×100 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
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DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CCCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |